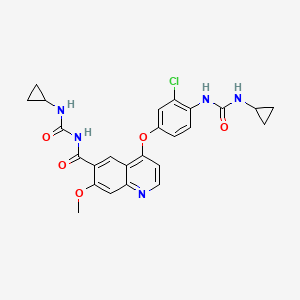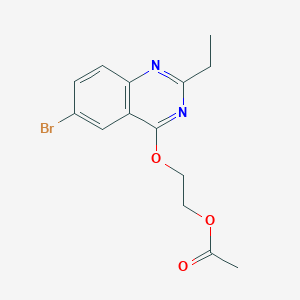
2-((6-Bromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((6-Bromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is characterized by the presence of a bromo substituent at the 6th position, an ethyl group at the 2nd position, and an ethoxy group linked to an acetate moiety at the 4th position of the quinazoline ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Bromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate typically involves the following steps:
Bromination: The starting material, 2-ethylquinazoline, is brominated at the 6th position using bromine in acetic acid or chloroform.
Etherification: The brominated product is then reacted with ethylene glycol in the presence of a base such as potassium carbonate to form the ethoxy derivative.
Acetylation: Finally, the ethoxy derivative is acetylated using acetic anhydride in the presence of a catalyst like pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2-((6-Bromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The quinazoline ring can be reduced to a dihydroquinazoline using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents such as dimethylformamide.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products
Nucleophilic Substitution: Substituted quinazoline derivatives.
Oxidation: Quinazoline-2-carboxylic acid derivatives.
Reduction: Dihydroquinazoline derivatives.
科学研究应用
2-((6-Bromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as a kinase inhibitor, which could be useful in cancer research.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2-((6-Bromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
2-((6-Chloro-2-ethylquinazolin-4-yl)oxy)ethyl acetate: Similar structure but with a chloro substituent instead of bromo.
2-((6-Methyl-2-ethylquinazolin-4-yl)oxy)ethyl acetate: Similar structure but with a methyl substituent instead of bromo.
2-((6-Fluoro-2-ethylquinazolin-4-yl)oxy)ethyl acetate: Similar structure but with a fluoro substituent instead of bromo.
Uniqueness
2-((6-Bromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate is unique due to the presence of the bromo substituent, which can significantly influence its reactivity and biological activity. The bromo group can participate in various substitution reactions, making this compound a versatile intermediate in synthetic chemistry.
属性
分子式 |
C14H15BrN2O3 |
|---|---|
分子量 |
339.18 g/mol |
IUPAC 名称 |
2-(6-bromo-2-ethylquinazolin-4-yl)oxyethyl acetate |
InChI |
InChI=1S/C14H15BrN2O3/c1-3-13-16-12-5-4-10(15)8-11(12)14(17-13)20-7-6-19-9(2)18/h4-5,8H,3,6-7H2,1-2H3 |
InChI 键 |
HEJJREWQXGYEBQ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC2=C(C=C(C=C2)Br)C(=N1)OCCOC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-(pyren-1-ylmethylamino)purin-9-yl]oxolan-3-ol](/img/structure/B15218703.png)
![12-hydroxy-1,10-bis(3-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15218704.png)
![4-{[(Oxolan-3-yl)methyl]amino}butanenitrile](/img/structure/B15218706.png)
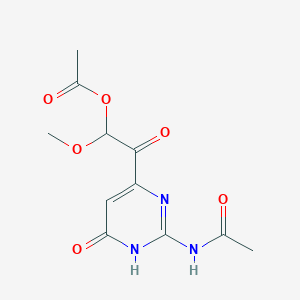
![{[1-(Cyclopropylmethyl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B15218714.png)
![N-[2-Hydroxy-3-(tetradecyloxy)propyl]-L-histidine](/img/structure/B15218723.png)
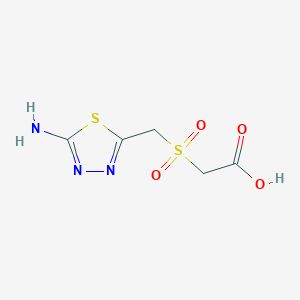
![4-[2-(Ethylsulfanyl)ethoxy]-N-(phthalazin-6-yl)benzene-1-sulfinamide](/img/structure/B15218732.png)
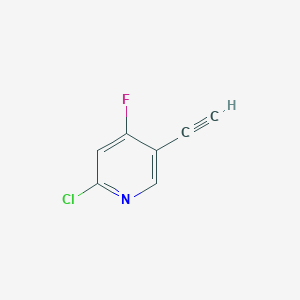
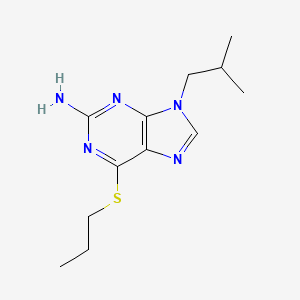
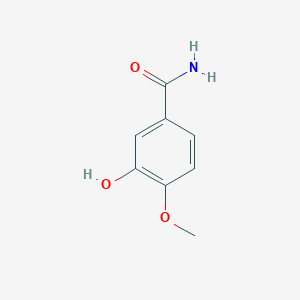

![(2-Methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine](/img/structure/B15218752.png)
